molecular formula C11H9N3O B1341431 2-((Furan-2-ylmethyl)amino)nicotinonitrile CAS No. 945347-58-0

2-((Furan-2-ylmethyl)amino)nicotinonitrile

Cat. No. B1341431
CAS RN: 945347-58-0
M. Wt: 199.21 g/mol
InChI Key: KXZBGSYFNVDYJE-UHFFFAOYSA-N
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Description

“2-((Furan-2-ylmethyl)amino)nicotinonitrile” is a synthetic compound that belongs to the class of nicotinonitrile derivatives . It has a CAS Number of 945347-58-0 and a molecular weight of 199.21 .


Synthesis Analysis

The compound is synthesized by reacting furfural with 2-aminonicotinonitrile. The synthesized compound is characterized by various analytical techniques such as NMR, IR, and HPLC.


Molecular Structure Analysis

The compound has a linear formula of C11H9N3O . The InChI code is 1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) .

Scientific Research Applications

Antiprotozoal Activity

  • Synthesis and Antiprotozoal Activity : A derivative of 2-((Furan-2-ylmethyl)amino)nicotinonitrile showed significant in vitro and in vivo antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential as an antiprotozoal agent (Ismail et al., 2003).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activities : Novel derivatives of nicotinonitrile, including those with furan-2-yl groups, demonstrated antimicrobial properties against various bacterial and fungal strains (Desai et al., 2017).
  • Antioxidant Evaluation : A study synthesized nicotinonitriles and evaluated their antioxidant potential, highlighting the relevance of the furan-2-yl group in this context (Gouda et al., 2016).

Cytotoxicity and Cancer Research

  • Cytotoxicity in Cancer Research : Research on nicotinonitrile derivatives with furan-2-yl groups found certain compounds exhibiting promising cytotoxicity against various tumor cell lines, suggesting potential in cancer therapy (Ibrahim et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors : Some furanylnicotinamidine derivatives, which likely include 2-((Furan-2-ylmethyl)amino)nicotinonitrile or its analogues, have been studied for their effectiveness as corrosion inhibitors, showing high efficiency in protecting carbon steel in acidic environments (Fouda et al., 2020).

Neurological Disorders

  • Cognitive Disorders Treatment : A compound structurally related to 2-((Furan-2-ylmethyl)amino)nicotinonitrile, was identified as a promising drug candidate for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

properties

IUPAC Name

2-(furan-2-ylmethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBGSYFNVDYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589407
Record name 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)amino)nicotinonitrile

CAS RN

945347-58-0
Record name 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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